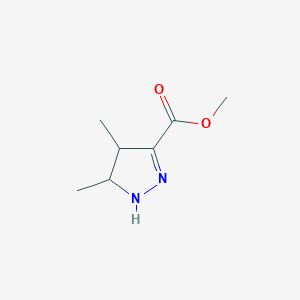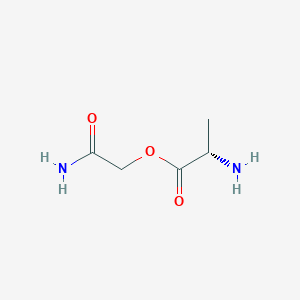![molecular formula C11H16Cl2N2 B13789843 2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, a methylethyl group, and a dimethyl-hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine typically involves the reaction of 2,4-dichlorobenzene with isopropylamine under specific conditions. The reaction is catalyzed by a suitable acid, such as hydrochloric acid, and proceeds through a series of steps including condensation and reduction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process typically includes the use of heteropoly acid catalysts and environmentally friendly solvents to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The compound may act by binding to enzymes or receptors, thereby altering their activity and resulting in various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine
- 2-(4-Chlorophenyl)-2-methylpropan-1-amine
- 2-(3-Chlorophenyl)-2-methylpropan-1-amine
Uniqueness
2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine is unique due to its specific substitution pattern and the presence of the dimethyl-hydrazine moiety, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C11H16Cl2N2 |
|---|---|
Peso molecular |
247.16 g/mol |
Nombre IUPAC |
2-[1-(2,4-dichlorophenyl)propan-2-yl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C11H16Cl2N2/c1-8(14-15(2)3)6-9-4-5-10(12)7-11(9)13/h4-5,7-8,14H,6H2,1-3H3 |
Clave InChI |
NIRZYJXKXJMRPC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=C(C=C1)Cl)Cl)NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)








![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
